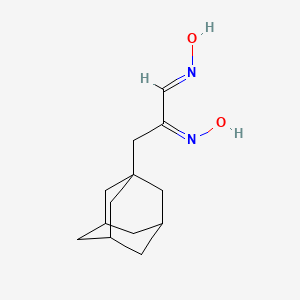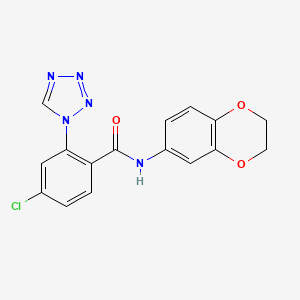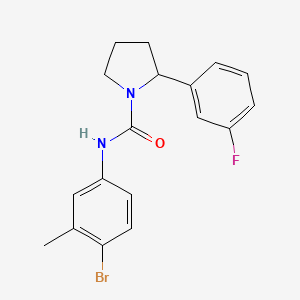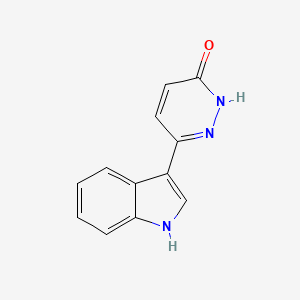
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime, also known as Adapalene, is a synthetic retinoid-like compound that is used in the treatment of acne and other skin conditions. It was first approved by the FDA in 1996 for the treatment of acne vulgaris. Since then, it has been widely used in dermatology due to its efficacy and tolerability.
作用機序
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime works by binding to specific retinoic acid receptors in the skin, which leads to a decrease in the production of sebum, a reduction in inflammation, and an increase in cell turnover. This results in a reduction in the formation of acne lesions and an improvement in overall skin appearance.
Biochemical and Physiological Effects:
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to have several biochemical and physiological effects on the skin. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of acne lesions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to increase the expression of keratinocyte differentiation markers, which leads to an increase in cell turnover and a reduction in the formation of comedones.
実験室実験の利点と制限
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the pathogenesis of acne and other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to be safe and well-tolerated, making it a useful compound for in vitro and in vivo studies.
However, there are also limitations to the use of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime in lab experiments. One limitation is that it is primarily used for the treatment of acne, which may limit its usefulness in studying other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime. One direction is to investigate its potential use in the treatment of other skin conditions, such as psoriasis and photoaging. Another direction is to study the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on different cell types in the skin, such as sebocytes and immune cells. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on the skin.
合成法
The synthesis of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime involves several steps, including the reaction of 1-adamantylamine with acrylonitrile to form 3-(1-adamantyl)acrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(1-adamantyl)-2-(hydroxyimino)propanenitrile. Finally, the nitrile group is reduced to an aldehyde using sodium borohydride, and the resulting compound is converted to 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime by treatment with potassium tert-butoxide.
科学的研究の応用
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been extensively studied in the field of dermatology for its use in the treatment of acne vulgaris. It has been shown to be effective in reducing the number and severity of acne lesions, as well as improving overall skin appearance. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been studied for its potential use in the treatment of other skin conditions, such as psoriasis and photoaging.
特性
IUPAC Name |
(NZ)-N-[(3E)-1-(1-adamantyl)-3-hydroxyiminopropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-14-8-12(15-17)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h8-11,16-17H,1-7H2/b14-8+,15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRHXOSOHYOIOS-QKXSHZPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NO)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C/C(=N/O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)


![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)